![molecular formula C18H12ClN3OS B2748999 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865175-02-6](/img/structure/B2748999.png)
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
The compound seems to be related to “3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” which has a molecular formula of C10H10BrClN2S and a molecular weight of 305.62 g/mol .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, related compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of the related compound “3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” is C10H10BrClN2S .
Physical And Chemical Properties Analysis
The related compound “3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” has a molecular weight of 305.62 g/mol .
Scientific Research Applications
- Researchers have synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups using the Betti reaction .
- The synthesized compounds provide valuable insights for further structural modifications and development of effective insecticides .
- Although not directly related to pesticidal properties, it’s interesting to note that oxazol-2(3H)-ones can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .
Pesticidal Properties
Calcium Imaging Effects
Agrochemical Development
Oxazol-2 Synthesis
Photophysical Phenomena
Future Directions
properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLILEHBVDDIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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